molecular formula C30H30FN5O B11324338 1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-[2-(naphthalen-1-yloxy)ethyl]piperazine

1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-[2-(naphthalen-1-yloxy)ethyl]piperazine

Cat. No.: B11324338
M. Wt: 495.6 g/mol
InChI Key: QJKFJEDPDFVJKV-UHFFFAOYSA-N
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Description

1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-[2-(naphthalen-1-yloxy)ethyl]piperazine is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

The synthesis of 1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-[2-(naphthalen-1-yloxy)ethyl]piperazine involves multiple steps. The initial step typically includes the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the fluorophenyl and naphthalen-1-yloxyethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in derivatives with different functional groups.

Scientific Research Applications

1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-[2-(naphthalen-1-yloxy)ethyl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving cellular processes and interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-[2-(naphthalen-1-yloxy)ethyl]piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar compounds to 1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-[2-(naphthalen-1-yloxy)ethyl]piperazine include other pyrazolo[1,5-a]pyrimidine derivatives. These compounds share a similar core structure but differ in the functional groups attached. The uniqueness of this compound lies in its specific combination of fluorophenyl and naphthalen-1-yloxyethyl groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-[2-(naphthalen-1-yloxy)ethyl]piperazine is a complex organic molecule with potential therapeutic applications. It belongs to a class of pyrazolo[1,5-a]pyrimidine derivatives known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article synthesizes the available research findings on the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of the compound is C20H24FN5OC_{20}H_{24}FN_5O, indicating the presence of fluorine and a complex piperazine structure which contributes to its pharmacological properties. The key functional groups include:

  • Pyrazolo[1,5-a]pyrimidine core : Known for its role in various biological activities.
  • Naphthalen-1-yloxy group : Enhances lipophilicity and may influence receptor binding.

Biological Activity Overview

Research has demonstrated that compounds with similar structures exhibit a range of biological activities. Here are some notable findings:

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives:

  • In vitro studies : Compounds structurally related to the target molecule have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives have been tested against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines with IC50 values indicating potent activity (values as low as 4.37 μM) .
CompoundCell LineIC50 (μM)
20bHepG-24.37 ± 0.7
20bA-5498.03 ± 0.5

Antimicrobial Activity

The antimicrobial activity of related compounds has also been assessed:

  • In vitro antimicrobial assays : Certain derivatives exhibited promising antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 μg/mL .

The mechanisms underlying the biological activities of these compounds often involve:

  • Inhibition of key enzymes : Many pyrazolo[1,5-a]pyrimidines act by inhibiting enzymes crucial for cancer cell proliferation.
  • Receptor interactions : The compound may interact with various receptors involved in cellular signaling pathways, potentially altering tumor growth dynamics.

Study 1: Anticancer Efficacy

A study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives revealed that modifications in the side chains significantly affected their anticancer efficacy. The introduction of specific substituents led to enhanced potency against certain cancer types, suggesting that structural optimization is key for developing effective therapeutics .

Study 2: Antimicrobial Properties

Another research effort focused on synthesizing naphthalene-containing derivatives showed that compounds with naphthalen-1-yloxy groups displayed improved antibacterial properties compared to their non-naphthalene counterparts. This study emphasized the importance of structural components in determining biological activity .

Properties

Molecular Formula

C30H30FN5O

Molecular Weight

495.6 g/mol

IUPAC Name

3-(4-fluorophenyl)-2,5-dimethyl-7-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C30H30FN5O/c1-21-20-28(36-30(32-21)29(22(2)33-36)24-10-12-25(31)13-11-24)35-16-14-34(15-17-35)18-19-37-27-9-5-7-23-6-3-4-8-26(23)27/h3-13,20H,14-19H2,1-2H3

InChI Key

QJKFJEDPDFVJKV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCOC4=CC=CC5=CC=CC=C54)C)C6=CC=C(C=C6)F

Origin of Product

United States

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